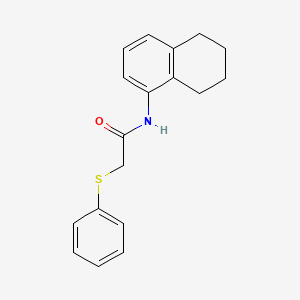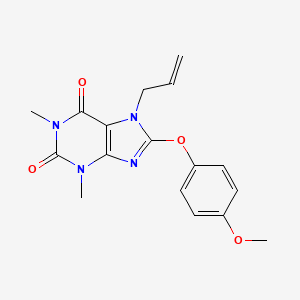
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, commonly known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. Chlorotoluron has been found to be effective in controlling weeds in various crops such as wheat, barley, and oilseed rape.
Mécanisme D'action
Chlorotoluron works by inhibiting the synthesis of amino acids in plants, which leads to the disruption of protein synthesis and ultimately the death of the plant. Chlorotoluron is selective in its action, targeting only certain types of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
Chlorotoluron has been found to have minimal impact on non-target organisms such as earthworms and soil microorganisms. However, it can have some impact on beneficial insects such as bees if not used properly.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorotoluron is an effective herbicide that can be used to control weeds in various crops. It is easy to apply and has a low risk of causing harm to non-target organisms. However, it can be expensive and may not be suitable for all crops.
Orientations Futures
1. Study the impact of Chlorotoluron on soil microorganisms and earthworms in more detail.
2. Investigate the potential of Chlorotoluron for controlling weeds in other crops.
3. Develop new formulations of Chlorotoluron that are more effective and environmentally friendly.
4. Explore the potential of Chlorotoluron for use in integrated weed management strategies.
5. Investigate the potential of Chlorotoluron for controlling herbicide-resistant weeds.
Méthodes De Synthèse
Chlorotoluron can be synthesized by reacting 3-chloroaniline with ethyl isothiocyanate to form N-(3-chlorophenyl)thiourea, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N'-ethylthiourea. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.
Applications De Recherche Scientifique
Chlorotoluron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling various weeds such as chickweed, cleavers, and blackgrass. Chlorotoluron has also been studied for its impact on non-target organisms such as earthworms and soil microorganisms.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWSXGCGXEDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)

